5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
Description
Historical Development of Thienopyrrole Compounds
The exploration of thienopyrroles began in the mid-20th century, driven by the need for heterocyclic systems with tunable electronic properties. Early work by Klasinc and Trinajstic in the 1970s laid the foundation for understanding their aromaticity and reactivity. A breakthrough came in 1986 with Sha and Tsou’s synthesis of 5H-thieno[2,3-c]pyrrole via a phosphineimine–alkylidenemalonate cyclization reaction, marking the first systematic approach to this scaffold. Subsequent advancements, such as the Fischer indole synthesis adapted for thieno[3,2-b]pyrroles and rhodium-catalyzed C–H functionalization strategies, expanded access to diverse derivatives. The introduction of dicarboxylate groups, as seen in 5-tert-butyl 2-methyl 3-amino-4H-thieno[2,3-c]pyrrole-2,5(6H)-dicarboxylate , emerged from efforts to enhance solubility and stability for applications in polymer solar cells.
Classification and Nomenclature of Fused Heterocyclic Systems
Thienopyrroles are classified under fused heterocycles, governed by IUPAC’s Hantzsch–Widman nomenclature. Key principles include:
- Ring Size and Heteroatom Priority : The base name derives from the largest ring, with heteroatoms prioritized as O > S > N.
- Fusion Position : The notation [2,3-c] indicates the thiophene’s 2,3-positions fused to the pyrrole’s c-edge.
- Substituent Locants : In This compound , the tert-butyl and methyl esters occupy positions 5 and 2, respectively, while the amino group resides at position 3.
| Feature | Description |
|---|---|
| Parent System | Thieno[2,3-c]pyrrole (fused thiophene-pyrrole) |
| Substituents | 5-tert-butyl, 2-methyl esters, 3-amino group |
| Saturation | 4H,6H-dihydro (partial saturation at positions 4 and 6) |
Significance of Thieno[2,3-c]pyrrole Scaffolds in Chemical Research
Thieno[2,3-c]pyrroles are prized for their:
- Electronic Properties : The fused thiophene-pyrrole system delocalizes π-electrons, enabling applications in organic semiconductors. For example, thieno[3,2-b]pyrrole-based acceptors in polymer solar cells achieve power conversion efficiencies exceeding 15%.
- Pharmacological Potential : Derivatives exhibit antiviral activity against neurotropic alphaviruses by inhibiting RNA polymerase. The amino and carboxylate groups in This compound provide sites for targeted drug modifications.
- Synthetic Versatility : The scaffold serves as a precursor for larger heteroacenes and π-extended systems via cross-coupling reactions.
Fundamental Properties of Dicarboxylate-Functionalized Heterocycles
The dicarboxylate groups in This compound impart unique characteristics:
- Solubility and Processability : The tert-butyl group enhances solubility in organic solvents, critical for solution-processed optoelectronic devices.
- Electron-Withdrawing Effects : The esters lower the LUMO energy, facilitating electron transport in polymers. For instance, poly(thieno[2,3-c]pyrrole-4,6-dione) derivatives exhibit electron mobilities of ~10⁻³ cm²/V·s.
- Hydrogen-Bonding Capacity : The 3-amino group enables supramolecular assembly via N–H···O interactions, as observed in crystallographic studies.
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 3-amino-4,6-dihydrothieno[2,3-c]pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-5-7-8(6-15)20-10(9(7)14)11(16)18-4/h5-6,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSBZKHMDNLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Functionalized thiophenes : The synthesis begins with 3-amino-2-substituted thiophenes, which are accessible via condensation of acetonitriles or acetates with aryl dithioesters in the presence of strong bases such as lithium diisopropylamide (LDA).
- Activated methylene halides : Functionalized alkyl halides (e.g., methyl or tert-butyl esters of bromoacetate derivatives) serve as alkylating agents to introduce ester groups.
Synthesis Steps
Formation of 3-amino-2-substituted thiophene
- Treatment of (hetero)aryl or unsubstituted acetonitriles with (hetero)aryl dithioesters using LDA generates enethiolate intermediates.
- These intermediates undergo alkylation with activated methylene halides, followed by intramolecular condensation to yield 3-amino-4,6-dihydrothieno[2,3-c]pyrrole derivatives.
- This step is typically performed in a one-pot sequential manner to maximize yield and efficiency.
-
- Introduction of the tert-butyl ester at the 5-position and methyl ester at the 2-position is achieved by alkylation with tert-butyl and methyl bromoacetates or corresponding activated esters.
- Control of stoichiometry and reaction temperature is critical to prevent over-alkylation or side reactions.
Purification and characterization
- The crude product is purified by recrystallization or chromatography.
- Characterization involves NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Enethiolate formation | LDA, (het)aryl dithioester, THF, low temperature | Anhydrous, inert atmosphere required |
| Alkylation and cyclization | Activated methylene halides (methyl/tert-butyl bromoacetate), room temp to reflux | One-pot process, careful addition of halides |
| Purification | Recrystallization from ethanol or chromatography | Ensures removal of side products |
Research Findings and Optimization
- The multi-step synthesis benefits from a one-pot sequential process that minimizes isolation of unstable intermediates and improves overall yield.
- Use of LDA as a strong base enables efficient generation of reactive enethiolate species from thiophene precursors.
- Alkylation with functionalized activated methylene halides is a key step to introduce ester groups at the correct positions, with tert-butyl and methyl esters providing steric and electronic effects beneficial for stability and solubility.
- Reaction temperature control is crucial to avoid decomposition or side reactions during cyclization.
- The amino substituent at position 3 is introduced early and retained through the synthesis, allowing for further functionalization if desired.
Comparative Analysis with Related Compounds
| Compound | Alkyl Ester Substituents | Amino Group Position | Synthetic Complexity | Yield Efficiency |
|---|---|---|---|---|
| 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5-dicarboxylate | tert-butyl (5-position), methyl (2-position) | 3-amino | Multi-step, moderate | Moderate to high |
| 5-Tert-butyl 2-ethyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5-dicarboxylate | tert-butyl (5-position), ethyl (2-position) | 3-amino | Similar | Moderate |
This comparison highlights the subtle variation in ester groups affecting the molecular properties and synthetic routes.
Summary Table of Preparation Method
| Preparation Aspect | Description |
|---|---|
| Starting materials | 3-amino-2-substituted thiophenes, activated methylene halides |
| Key reagents | Lithium diisopropylamide (LDA), methyl and tert-butyl bromoacetates |
| Reaction type | Condensation, alkylation, intramolecular cyclization |
| Reaction conditions | Anhydrous, inert atmosphere, temperature control (0°C to reflux) |
| Purification methods | Recrystallization, chromatography |
| Yield and purity | Moderate to high, dependent on reaction control and purification |
| Challenges | Regioselectivity, preventing over-alkylation, maintaining amino group integrity |
Chemical Reactions Analysis
Amino Group Functionalization
The 3-amino group serves as a key site for nucleophilic substitution and condensation reactions:
*Inferred from structural analogs in, where isothiocyanate formation is a common pathway for amino-pyrrole systems.
Ester Hydrolysis and Transesterification
The tert-butyl and methyl ester groups undergo selective hydrolysis under acidic or basic conditions:
Cyclization Reactions
The fused thieno-pyrrole system participates in annulation reactions to form polycyclic structures:
<sup>†</sup>Dimethyl acetylenedicarboxylate (DMAD).
Cross-Coupling Reactions
The thiophene ring enables transition-metal-catalyzed couplings:
Protecting Group Manipulation
Strategic protection/deprotection enables selective functionalization:
Critical Analysis of Reaction Outcomes
-
Microwave irradiation significantly improves yields in coupling reactions (68% vs. traditional heating ≤40%) by reducing reaction times .
-
Steric hindrance from the tert-butyl group limits reactivity at the C5 position, favoring C3 modifications .
-
Solvent effects : DMA enhances solubility for microwave-assisted reactions, while DCM is optimal for low-temperature acylations .
This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive heterocycles, particularly kinase inhibitors and antimicrobial agents . Further studies should explore enantioselective modifications and in vivo pharmacological evaluations.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18N2O4S
- Molecular Weight : 298.36 g/mol
- CAS Number : 1357948-71-0
The compound's thieno-pyrrole framework is significant for its electronic properties, making it a candidate for applications in organic electronics, including organic semiconductors and photovoltaic devices.
Pharmaceutical Development
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate has been explored for its potential therapeutic applications due to its bioactive properties. Research indicates that compounds with similar thieno-pyrrole structures exhibit anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of this compound can inhibit specific biological pathways relevant to disease processes, including cancer and neurodegenerative conditions.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, making it a versatile building block in organic chemistry. For example:
- It can be used to synthesize novel thieno-pyrrole derivatives that may possess enhanced pharmacological activities.
- The compound's ability to undergo nucleophilic substitution reactions makes it useful in creating targeted drug delivery systems.
Material Science
The unique electronic properties of this compound position it well for applications in material science:
- Organic Electronics : Its structure allows for good charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
- Conductive Polymers : When incorporated into polymer matrices, it can enhance conductivity and stability, which is crucial for developing advanced electronic materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can engage in ionic interactions. These interactions can modulate biological pathways and cellular processes.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differences are summarized below:
Key Observations :
- Core Heterocycle: The target compound’s thieno-pyrrole system contrasts with oxazole (e.g., ) or pyridazine (e.g., ) cores, altering electronic properties and binding interactions.
- Substituents: The amino group in the target compound is absent in analogs like and , which instead feature benzotriazole or simple ester groups.
Physicochemical Properties
Comparative physicochemical data (where available):
Notes:
Key Observations :
- Polar Surface Area (PSA): The target compound’s amino group increases PSA, suggesting enhanced solubility compared to and .
Biological Activity
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3O4S
- Molecular Weight : 298.36 g/mol
- CAS Number : Not specified in the sources but can be referenced through PubChem .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thieno[2,3-C]pyrrole moiety is known for its ability to modulate biological processes through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity Overview
Case Studies and Research Findings
- Cytotoxicity Studies
- Antimicrobial Activity
- Anti-inflammatory Effects
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to prepare 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate?
- Methodological Answer : Multi-step synthesis involving:
- Protection/Deprotection : Use of tert-butyl and methyl esters to stabilize reactive intermediates.
- Cyclization : Formation of the thienopyrrole core via condensation reactions, as seen in analogous heterocyclic systems (e.g., tetrahydroimidazopyridines) .
- Amination : Introduction of the amino group at C3 via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (solvent selection based on melting points, e.g., 63–129°C for related compounds) .
- Validation : Confirm identity via 1H/13C NMR (e.g., tert-butyl signals at δ ~1.4 ppm) and mass spectrometry (e.g., molecular ion matching calculated mass) .
Q. How is the structural integrity of this compound verified in academic settings?
- Methodological Answer : A multi-technique approach:
- NMR Spectroscopy : Assign signals for tert-butyl (9H singlet), methyl ester (3H singlet), and amino protons (broad peak at δ ~3–5 ppm). Compare coupling patterns to theoretical models .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (e.g., as in pyrazolo[4,3-c]pyridine derivatives with 0.003 Å mean C–C bond accuracy) .
- IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1720 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .
- Melting Point Analysis : Compare experimental mp to literature values for related compounds (e.g., 127–129°C for methyl thienopyrrole carboxylates) .
Advanced Research Questions
Q. What computational strategies can optimize the introduction of the tert-butyl group in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and steric effects of tert-butyl placement. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting energy barriers and solvent interactions .
- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproduct profiles) into computational models to refine parameters like temperature and catalyst loading .
- Case Study : Similar studies on pyrrolidine derivatives show tert-butyl groups enhance steric hindrance, directing regioselectivity in electrophilic substitutions .
Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray, and IR data to resolve ambiguities (e.g., amino group tautomerism). For example, X-ray crystallography in pyrazolo derivatives confirmed NMR assignments with <5% deviation .
- Computational Simulations : Use DFT-NMR (e.g., B3LYP/6-31G*) to predict chemical shifts, accounting for solvent dielectric effects and conformational flexibility .
- Error Analysis : Compare experimental vs. calculated mass spectra (e.g., ±0.02 Da tolerance) to identify impurities or isotopic patterns .
Q. What strategies address challenges in regioselective functionalization of the thieno[2,3-C]pyrrole core?
- Methodological Answer :
- Directing Groups : Leverage the C3 amino group to guide electrophilic attacks (e.g., Friedel-Crafts alkylation) via hydrogen bonding or resonance effects.
- Steric Control : The tert-butyl group at C5 blocks adjacent positions, favoring functionalization at C2 or C6 (observed in methyl ester analogs) .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst (e.g., Pd/C for hydrogenation) to favor desired intermediates .
Q. How can reaction scalability be balanced with purity in multi-step syntheses of this compound?
- Methodological Answer :
- Process Simulation : Use chemical engineering frameworks (e.g., CRDC’s RDF2050108 for process control) to model heat transfer and mixing efficiency at scale .
- In-line Analytics : Implement HPLC or LC-MS (e.g., Synblock’s protocols for tetrahydropyrazolo derivatives) to monitor intermediate purity in real time .
- Byproduct Management : Optimize workup steps (e.g., liquid-liquid extraction for polar impurities) based on solubility data from small-scale trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
